molecular formula C6H5ClFNO B15222657 3-Chloro-2-fluoro-5-methoxypyridine

3-Chloro-2-fluoro-5-methoxypyridine

Cat. No.: B15222657
M. Wt: 161.56 g/mol
InChI Key: QNPFHOUTKQHBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-5-methoxypyridine is a halogenated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the fluorination of a chlorinated pyridine derivative. For instance, 2,3-dichloro-5-methoxypyridine can be treated with a fluorinating agent such as anhydrous hydrogen fluoride at elevated temperatures (170-200°C) and pressures (200 psig) to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating reagents and catalysts can optimize the reaction conditions, making the process more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group can yield 3-fluoro-2,5-dimethoxypyridine.

Scientific Research Applications

3-Chloro-2-fluoro-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-methoxypyridine is unique due to the combination of chlorine, fluorine, and methoxy substituents on the pyridine ring. This combination can provide a balance of electronic effects and steric hindrance, making the compound versatile for various chemical transformations and applications.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-chloro-2-fluoro-5-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

QNPFHOUTKQHBBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.